10-allyl-1,13-dimethyl-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-4-ol
Overview
Description
Preparation Methods
The synthesis of SKF 10047 involves several steps. One common method includes the tritiation of N-propargylnormetazocine using a Lindlar catalyst to produce N-allylnormetazocine . This process involves the following steps:
Starting Material: N-propargylnormetazocine.
Catalyst: Lindlar catalyst.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure high specificity and yield.
Chemical Reactions Analysis
SKF 10047 undergoes various chemical reactions, including:
Oxidation: SKF 10047 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: SKF 10047 can undergo substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions .
Scientific Research Applications
SKF 10047 has a wide range of scientific research applications:
Neuroprotection: It has been shown to provide neuroprotection in models of brain ischemia by interacting with the N-methyl-D-aspartate receptor.
Memory and Stress: SKF 10047 is behaviorally active in animal models of memory and stress, making it a valuable tool for studying these processes.
Serotonin Transporter Regulation: It has been found to augment the membrane trafficking and uptake activity of the serotonin transporter.
Cellular Stress Protection: SKF 10047 is involved in cellular stress protection by modulating sigma-1 receptors.
Mechanism of Action
SKF 10047 exerts its effects primarily through its action on sigma-1 receptors. These receptors are ligand-regulated transmembrane chaperone proteins located in the endoplasmic reticulum. SKF 10047 binds to sigma-1 receptors, modulating their activity and influencing various cellular processes. Additionally, SKF 10047 interacts with the N-methyl-D-aspartate receptor, providing neuroprotection by reducing calcium influx into neurons .
Comparison with Similar Compounds
SKF 10047 is unique in its high specificity for sigma-1 receptors. Similar compounds include:
N,N-Dimethyltryptamine: Another sigma-1 receptor agonist used in studying receptor functions.
Dextromethorphan: A sigma-1 receptor agonist with similar neuroprotective properties.
1,3-Di-o-tolylguanidine: Another sigma-1 receptor agonist that inhibits sodium channels.
SKF 10047 stands out due to its high specificity and extensive use in neuroprotection and stress-related studies.
Properties
IUPAC Name |
1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17/h4-6,11-12,16,19H,1,7-10H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQCVMYAEFTEFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018249 | |
Record name | Alazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301018249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825594-24-9 | |
Record name | Alazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301018249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.